5-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenyl isothiocyanate with an appropriate amine under reflux conditions.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 2-furancarboxylic acid derivative.
Coupling Reaction: The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl groups, potentially leading to the formation of phenyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl groups, where the chlorine atoms can be replaced by other substituents like alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include Grignard reagents (RMgX) and organolithium reagents (RLi).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
5-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes like cyclooxygenase (COX) or kinases, leading to reduced inflammation or cancer cell proliferation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-4-phenyl-4H-(1,2,4)triazole-3-thiol: This compound also contains a chlorophenyl group and is studied for its potential biological activities.
5-(3-chlorophenyl)-1,3-oxazole-4-carboxamide: Another compound with a similar structure, used in various chemical and biological studies.
Uniqueness
5-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its combination of a furan ring, a thiazole ring, and chlorophenyl groups
Properties
Molecular Formula |
C20H12Cl2N2O2S |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-14-5-1-12(2-6-14)16-11-27-20(23-16)24-19(25)18-10-9-17(26-18)13-3-7-15(22)8-4-13/h1-11H,(H,23,24,25) |
InChI Key |
SCOXYEUAIAYVGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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